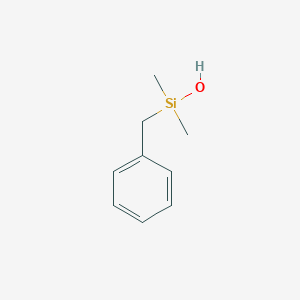

Benzyldimethylsilanol

Description

Significance of Silanols as Fundamental Organosilicon Compounds

Silanols, characterized by a hydroxyl (–OH) group bonded to a silicon atom, are a cornerstone of organosilicon chemistry. fiveable.mewikipedia.org They are the silicon analogues of alcohols and are more acidic and basic than their carbon-based counterparts. wikipedia.org This dual nature facilitates the formation of extensive hydrogen-bonding networks, a particularly well-studied feature in silanetriols. wikipedia.org The reactivity of silanols is significantly influenced by the hydroxyl groups, which can participate in various chemical reactions like condensation and cross-linking, making them invaluable in polymer chemistry. sigmaaldrich.com

The stability of silanols is largely dependent on the substitution pattern at the silicon atom and the surrounding chemical environment. sciencesconf.org While many silanols are transient intermediates in processes like the sol-gel process and the formation of polysiloxanes, stable and isolable silanols, often bearing aromatic substituents, can be synthesized and handled under ambient conditions. sciencesconf.org These stable silanols are crucial as they offer more controlled pathways for the formation of advanced materials. sciencesconf.org

The applications of silanols are diverse, ranging from surface modification to enhance adhesion and hydrophobicity, to acting as precursors for silica (B1680970) materials. sigmaaldrich.comchemscene.com They also function as catalysts in various chemical reactions and have found use in biomedical applications, including drug delivery systems and as surface modifiers for biomedical devices. sigmaaldrich.com

Role of Silanols as Precursors for Silicone and Siloxane-Based Materials

Silanols are pivotal intermediates in the synthesis of silicones and polysiloxanes. fiveable.mefiveable.me The formation of the siloxane bond (Si-O-Si), which constitutes the backbone of these polymers, often proceeds through the condensation of silanols. fiveable.mewikipedia.org This reaction involves the joining of two silanol (B1196071) molecules with the elimination of a water molecule. fiveable.me

The general process for creating siloxanes begins with the hydrolysis of organohalosilanes, such as dimethyldichlorosilane, to form silanols. wikipedia.org These silanols are often unstable and readily undergo self-condensation to produce siloxane polymers. acs.org The properties of the resulting silicone materials, such as adhesion and moisture sensitivity, can be significantly influenced by the presence of silanol groups. fiveable.me For instance, terminal silanol groups on polydimethylsiloxanes make them susceptible to condensation under mild acid or base catalysis, a key step in the production of most room-temperature vulcanizable (RTV) silicones. gelest.com

The ability to isolate stable silanols allows for their use as well-defined precursors, leading to more controlled synthesis of oligo- or polysiloxanes and silsesquioxanes. sciencesconf.org This control over the polymerization process is critical for tailoring the final properties of the material for specific applications, which span from sealants and adhesives to advanced medical devices. numberanalytics.com

Historical Context of Benzyldimethylsilanol in Synthetic Organic and Organometallic Chemistry

The broader field of organometallic chemistry, which encompasses organosilicon compounds, has its roots in the 18th century with the accidental synthesis of cacodyl, an organoarsenic compound. libretexts.org The field saw significant expansion with landmark discoveries such as Grignard reagents in the early 20th century and ferrocene (B1249389) in 1951, which reshaped synthetic organic chemistry and catalysis. libretexts.orgprimescholars.comunl.pt

Within this historical landscape, organosilicon compounds have carved out a significant niche. sbfchem.com The development of silicones in the 1940s revolutionized numerous industries. sbfchem.com In synthetic organic chemistry, organosilicon compounds are valued for their stability, controlled reactivity, and the ability to enhance selectivity in chemical reactions. numberanalytics.com

This compound, as a specific organosilanol, finds its context within the application of these compounds in advanced synthetic methods. For instance, organosilanols are effective nucleophiles in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling. sigmaaldrich.com This reaction has become a viable alternative to other cross-coupling methods due to the low toxicity and stability of the organosilicon reagents. sigmaaldrich.com While specific historical milestones for this compound are not as prominently documented as those for foundational compounds like Grignard reagents, its utility is demonstrated in modern synthetic applications, such as the selective hydroxylation and alkoxylation of silanes. sci-hub.se Research has also explored its synthesis through electrochemical coupling reactions. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C₉H₁₄OSi |

| Molar Mass | 166.29 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 95-97 °C at 10 mmHg |

| Density | 0.96 g/cm³ |

Structure

3D Structure

Properties

IUPAC Name |

benzyl-hydroxy-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14OSi/c1-11(2,10)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVWJFPUXXIRIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70513354 | |

| Record name | Benzyl(dimethyl)silanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56633-16-0 | |

| Record name | Benzyl(dimethyl)silanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparative Strategies for Benzyldimethylsilanol

Conventional Chemical Synthesis Routes

Traditional methods for the formation of silicon-carbon and silicon-oxygen bonds are foundational to organosilicon chemistry. These routes often involve stoichiometric reagents and have been historically significant in the synthesis of silanols, including benzyldimethylsilanol.

The Grignard reaction is a cornerstone of carbon-carbon bond formation and has been extensively applied to the synthesis of organosilanes. The general principle involves the reaction of an organomagnesium halide (Grignard reagent) with a silicon halide or alkoxide. For the synthesis of this compound, this would typically involve the reaction of a benzylmagnesium halide with a suitable dimethylsilicon electrophile, such as dimethyldichlorosilane or dimethyldialkoxysilane.

The initial step is the formation of the Grignard reagent, benzylmagnesium halide, from benzyl (B1604629) halide and magnesium metal in an anhydrous ether solvent. This reagent then acts as a nucleophile, attacking the silicon center of the dimethylsilicon species. A subsequent hydrolysis step is required to convert the resulting silyl (B83357) ether or halide into the target silanol (B1196071). The reaction must be conducted under strictly anhydrous conditions until the final hydrolysis step, as Grignard reagents are highly reactive towards protic solvents like water. A potential side reaction in Grignard syntheses is the Wurtz-type coupling of the benzyl halide, which can reduce the yield of the desired organosilane.

The Wurtz reaction and its variant, the Wurtz-Fittig reaction, represent another classical method for forming carbon-carbon and, by extension, silicon-carbon bonds. The Wurtz-Fittig reaction, which involves the coupling of an aryl halide and an alkyl halide using sodium metal, is particularly relevant for the synthesis of aryl-substituted organosilanes. wikipedia.orglscollege.ac.inscienceinfo.comiitk.ac.in This methodology can be adapted for the synthesis of benzyl-substituted silanes.

In a hypothetical application to this compound synthesis, the reaction would involve the coupling of benzyl halide with a dimethylhalosilane in the presence of sodium metal. The mechanism is thought to proceed through either a radical or an organoalkali intermediate. lscollege.ac.inscienceinfo.com However, the Wurtz-Fittig reaction is often associated with side reactions and may have limited utility for the clean synthesis of specific organosilanes compared to Grignard-based methods. wikipedia.orgunacademy.com The reaction's application in organosilicon chemistry has been noted, particularly for the synthesis of certain silylated compounds. wikipedia.orgscienceinfo.com

The most direct route to this compound is the hydrolysis of its corresponding chlorosilane precursor, benzyldimethylchlorosilane. This reaction involves the nucleophilic substitution of the chloride atom by a hydroxyl group from water.

The process is typically carried out by treating benzyldimethylchlorosilane with water, often in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction conditions, such as temperature and the presence of a co-solvent, can be controlled to manage the reaction rate and minimize the formation of the corresponding disiloxane (B77578), which can occur through the condensation of two silanol molecules. While straightforward, this method relies on the availability of the starting chlorosilane.

Catalytic Approaches to this compound Synthesis

In recent years, catalytic methods have gained prominence for the synthesis of silanols due to their potential for higher efficiency, selectivity, and milder reaction conditions compared to conventional stoichiometric routes.

A modern and increasingly important strategy for silanol synthesis is the catalytic oxidation of hydrosilanes (compounds containing an Si-H bond). This approach offers a more atom-economical and often milder alternative to traditional methods. Various transition metal complexes have been shown to catalyze the oxidation of the Si-H bond to a Si-OH group.

The general transformation involves the reaction of a hydrosilane, in this case, benzyldimethylsilane, with an oxidant in the presence of a transition metal catalyst. A range of metals, including ruthenium, rhodium, palladium, copper, and manganese, have been investigated for this purpose. The choice of catalyst and oxidant can influence the selectivity of the reaction, favoring the formation of the silanol over the over-oxidation product or the self-condensation product (disiloxane).

Among the various transition metal catalysts, ruthenium complexes have demonstrated exceptional efficiency and selectivity in the hydrolytic oxidation of organosilanes to organosilanols. A notable example is the use of the dimeric ruthenium catalyst, [RuCl₂(p-cymene)]₂. This catalyst, in the presence of water as the oxygen source, can effectively convert a wide array of organosilanes into their corresponding silanols with high yields and selectivities.

The reaction is typically performed under mild conditions, often at room temperature, and can be applicable to large-scale syntheses. The proposed mechanism involves the activation of the silane (B1218182) by the ruthenium complex to form a silylmetal hydride intermediate. This intermediate is then attacked by water, leading to the formation of the silanol and regeneration of the catalyst. This method is highly selective for the silanol product, with minimal formation of the disiloxane byproduct.

The following table presents data from the ruthenium-catalyzed hydrolytic oxidation of dimethylphenylsilane, a structurally similar compound to benzyldimethylsilane, illustrating the effectiveness of this catalytic system.

| Catalyst | Substrate | Oxidant | Catalyst Loading (mol%) | Time | Selectivity (Silanol:Disiloxane) | Yield (%) |

| [RuCl₂(p-cymene)]₂ | Dimethylphenylsilane | H₂O | 2 | 10 min | >98:2 | 91 |

This data is representative of the catalytic system's performance with a closely related aryl-substituted silane.

Transition Metal-Catalyzed Oxidation of Hydrosilanes.

Manganese-Complex Catalysis for Selective Oxidation with Water.researchgate.net

The use of earth-abundant metals in catalysis is a growing area of research, and manganese complexes have emerged as effective catalysts for the selective oxidation of silanes. One notable example is the use of the commercially available and bench-stable manganese complex [MnBr(CO)₅] as a precatalyst for the oxidation of silanes to silanols using water as the oxidant. rsc.orgrsc.orgrsc.org This method is advantageous as it operates under neutral conditions and produces hydrogen gas as the only byproduct, thus avoiding the formation of undesired siloxanes. rsc.orgrsc.orgrsc.org

The reaction is initiated by the activation of the [MnBr(CO)₅] precatalyst by the silane, leading to the formation of a manganese(I) hydride species and a bromosilane. rsc.orgrsc.org The subsequent hydrolysis of the bromosilane yields the desired silanol. The catalytic cycle is then propagated by a cationic tricarbonyl Mn(I) unit. rsc.orgrsc.org This catalytic system has demonstrated high activity, with a turnover frequency (TOF) of up to 4088 h⁻¹ having been reported. rsc.orgrsc.org The reaction is applicable to a broad range of primary and secondary silanes. rsc.orgrsc.orgrsc.org

In addition to using water directly, another manganese-catalyzed system utilizes H₂O₂ as the oxidant under neutral conditions. liv.ac.uk This method, employing an electron-rich manganese complex, allows for the rapid and highly efficient oxidation of a variety of organosilanes, including those with sterically hindered substituents, to their corresponding silanols with excellent yields and no waste byproduct formation. liv.ac.uk Preliminary mechanistic studies of this system suggest that the oxidation may proceed through a concerted reaction involving a Mn(III)-OOH species and the hydrosilane. liv.ac.uk

Cobalt-Complex Catalysis for Silanol Synthesis.researchgate.net

Cobalt complexes have also been successfully employed in the synthesis of silanols from hydrosilanes. rsc.org Research has demonstrated the development of a highly selective dehydrogenative hydroxylation of hydrosilanes using a low loading of an earth-abundant cobalt catalyst with water serving as a green oxidant. rsc.org This methodology shows good generality for a range of organohydrosilanes and even hydrosiloxanes. rsc.org

Initial studies identified that a combination of Co(acac)₂ and 4,4′-di-tert-butyl-2,2′-bipyridine could efficiently catalyze the oxidative hydroxylation of methyldiphenyl hydrosilane to its corresponding silanol, although with the formation of a small amount of disiloxane as a byproduct. rsc.org Further optimization of ligands and reaction conditions is a key aspect of developing highly selective cobalt-catalyzed systems for silanol synthesis. While some cobalt-catalyzed systems may lead to the formation of disiloxanes, careful selection of the catalyst and reaction parameters can favor the desired silanol product. acs.org For instance, certain cobalt pincer complexes have been shown to be effective in the oxidative coupling of silanes with water, where the product selectivity between silanol and disiloxane can be influenced by the reaction conditions. acs.org

Palladium-Catalyzed Methods.researchgate.net

Palladium catalysis is a well-established tool in organic synthesis, and it has been effectively applied to the formation of Si-O bonds, including the synthesis of silanols. A key strategy involves the palladium-catalyzed dehydrogenative cross-coupling reaction between hydrosilanes and water. researchgate.net This approach is attractive as it does not require any additional oxidizing agents. researchgate.net

The efficiency of heterogeneous palladium catalysts, such as palladium nanoparticles (Pd NPs), can be significantly enhanced by modulating the surface wettability of the support material. fudan.edu.cn Hydrophobic supports have been shown to improve the catalytic activity and durability of Pd NPs for the dehydrogenative condensation of organosilanes with water. fudan.edu.cn This enhancement is attributed to favorable substrate-catalyst interactions in the microenvironment of the palladium nanoparticles. fudan.edu.cn

The mechanism of palladium-catalyzed silanol synthesis generally involves the oxidative addition of the Si-H bond to the Pd(0) center. rsc.org The electronic properties of the silane substituents can influence the reactivity, with electron-deficient silanes often favoring the formation of the silyl palladium hydride intermediate. rsc.org This intermediate then reacts with water to produce the silanol and regenerate the active palladium catalyst.

Biocatalytic Transformations Utilizing Engineered Cytochrome P450 Variants.fudan.edu.cn

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis. Engineered cytochrome P450 enzymes, in particular, have shown great promise for the selective oxidation of a wide range of substrates, including organosilanes. nih.gov

Direct Biocatalytic Functionalization of Silicon Centers.fudan.edu.cn

Wild-type cytochrome P450 monooxygenases, such as P450BM3 from Bacillus megaterium (CYP102A1), have been discovered to possess promiscuous activity for the oxidation of hydrosilanes to the corresponding silanols. nih.govresearchgate.net This enzymatic transformation extends the catalytic repertoire of these enzymes beyond their native carbon-hydroxylation activity. researchgate.net The reaction proceeds under mild conditions using molecular oxygen as the terminal oxidant and avoids the formation of disiloxane byproducts, which can be a challenge in chemical syntheses. researchgate.net

Computational studies suggest that the enzymatic silane oxidation follows a mechanism analogous to the native C-H hydroxylation, involving a hydrogen atom abstraction followed by a radical rebound. researchgate.net Through directed evolution, the catalytic efficiency and substrate scope of these enzymes can be significantly enhanced, leading to highly selective biocatalysts for silane oxidation. researchgate.net

Oxidation of Silyl Hydride Groups to Silanol Groups.fudan.edu.cn

The enzymatic oxidation specifically targets the Si-H bond, leaving other potentially reactive sites, such as C-H bonds within the silane substrate, untouched. researchgate.net This high chemoselectivity is a significant advantage of biocatalytic methods. Engineered P450 variants can be tailored to accept a variety of aryl- and alkyl-substituted hydrosilanes. nih.gov However, the steric bulk of the substituents on the silicon atom can influence the reactivity, with very large groups potentially hindering the reaction. nih.gov The development of these biocatalytic systems opens up new possibilities for the green and selective synthesis of silanols.

Optimization of Reaction Conditions and Yields.researchgate.netacs.org

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of this compound synthesis, regardless of the chosen catalytic method. Key parameters that are typically fine-tuned include the choice of catalyst and its loading, the solvent, the reaction temperature, and the concentration of reactants.

For manganese-catalyzed oxidations, the choice of ligand can significantly impact the catalytic activity. For instance, in H₂O₂-based systems, electron-rich bipyridine ligands have been shown to enhance the catalytic performance. liv.ac.uk The catalyst loading can often be reduced without compromising the yield, which is economically and environmentally beneficial. liv.ac.uk

In cobalt-catalyzed systems, the formation of disiloxane as a byproduct is a key challenge to overcome. Optimization studies have shown that the choice of ligand and the use of additives can influence the product distribution. rsc.org For example, the combination of Co(acac)₂ with specific bipyridine or phenanthroline ligands has been investigated to improve the selectivity for the desired silanol. rsc.org

For palladium-catalyzed reactions, the nature of the support for heterogeneous catalysts plays a critical role. As mentioned, hydrophobic supports can enhance the efficiency of palladium nanoparticles in the dehydrogenative coupling of silanes with water. fudan.edu.cn The choice of solvent is also important to ensure good miscibility of the organosilane with the aqueous phase. fudan.edu.cn

In biocatalytic transformations using engineered cytochrome P450 enzymes, optimization involves factors such as protein concentration, substrate loading, and the efficiency of the cofactor regeneration system. High turnover numbers can be achieved by optimizing these parameters. nih.gov

Below are interactive data tables summarizing optimized reaction conditions and yields for the synthesis of silanols using different catalytic methods.

Table 1: Optimization of Manganese-Catalyzed Silanol Synthesis

| Catalyst | Ligand | Oxidant | Solvent | Temp (°C) | Yield (%) |

| [MnBr(CO)₅] | - | H₂O | THF | 25 | >99 |

| Mn(ClO₄)₂·6H₂O | 4,4'-diamino bipyridine | H₂O₂ | Acetone | RT | 99 |

| Mn(OAc)₂ | 1,10-phenanthroline | H₂O₂ | Acetone | RT | 85 |

Table 2: Optimization of Cobalt-Catalyzed Silanol Synthesis

| Catalyst | Ligand | Oxidant | Solvent | Temp (°C) | Yield (%) |

| Co(acac)₂ | 4,4'-di-tert-butyl-2,2'-bipyridine | H₂O | Dioxane | 80 | 68 |

| CoBr₂ | Pincer Ligand | H₂O | Dioxane | 60 | 13 |

| Co(OAc)₂ | - | O₂ | - | - | - |

Table 3: Optimization of Palladium-Catalyzed Silanol Synthesis

| Catalyst | Support | Oxidant | Solvent | Temp (°C) | Yield (%) |

| Pd NPs | Hydrophobic Carbon | H₂O | THF | RT | >99 |

| Pd(OAc)₂ | - | H₂O | THF | 25 | 85 |

| Pd/C | - | H₂O | THF | RT | 92 |

Table 4: Biocatalytic Synthesis of Silanols using Engineered P450

| Enzyme Variant | Substrate | Co-factor | Temp (°C) | Yield (%) | Total Turnover Number |

| P450SiOx3 | Dimethylphenylsilane | NADPH | 25 | - | 19,100 |

| Wild-type P450BM3 | Various hydrosilanes | NADPH | 25 | - | - |

Gram-Scale Synthetic Procedures

The gram-scale synthesis of this compound is most commonly achieved through a two-step process. This process begins with the formation of a Grignard reagent, benzylmagnesium chloride, followed by its reaction with a suitable dimethylsilane precursor and subsequent hydrolysis to yield the final product. While a variety of synthetic approaches exist for the formation of silicon-carbon bonds and the subsequent conversion to silanols, the Grignard reaction remains a robust and scalable method for this particular transformation.

The foundational step in this synthesis is the preparation of benzylmagnesium chloride. A well-established procedure for this is the reaction of benzyl chloride with magnesium turnings in an anhydrous ether solvent. For a gram-scale reaction, this can be carried out effectively. For instance, a one-mole scale preparation involves the slow addition of benzyl chloride to a suspension of magnesium turnings in anhydrous ether, which initiates the exothermic Grignard formation. Careful temperature control is crucial to prevent side reactions, such as Wurtz coupling.

Following the successful formation of the Grignard reagent, the subsequent step involves the reaction with a dimethylsilyl electrophile. A common and effective reagent for this purpose is dimethyldichlorosilane. The benzylmagnesium chloride solution is added dropwise to a solution of dimethyldichlorosilane in an appropriate solvent, such as anhydrous ether or tetrahydrofuran (THF), at a reduced temperature to control the reaction's exothermicity. This reaction leads to the formation of benzyldimethylchlorosilane.

The final step is the hydrolysis of the benzyldimethylchlorosilane intermediate to afford this compound. This is typically achieved by carefully quenching the reaction mixture with water or a dilute acidic solution. The resulting silanol can then be extracted from the aqueous layer using an organic solvent. Purification of the crude product is generally accomplished through distillation under reduced pressure or column chromatography to yield pure this compound.

Below are representative data tables that outline the typical reagents, conditions, and expected outcomes for the gram-scale synthesis of this compound.

Table 1: Gram-Scale Synthesis of Benzylmagnesium Chloride

| Parameter | Value |

| Reactants | |

| Magnesium Turnings | 24.3 g (1.0 gram-atom) |

| Benzyl Chloride | 126.5 g (1.0 mol) |

| Solvent | |

| Anhydrous Ether | 500 mL |

| Reaction Conditions | |

| Temperature | Maintained at a gentle reflux |

| Addition Rate | Slow, to control the exotherm |

| Reaction Time | Approximately 2 hours |

| Expected Product | Benzylmagnesium chloride |

| Typical Yield | High (typically used in situ) |

Table 2: Synthesis of this compound

| Parameter | Value |

| Reactants | |

| Benzylmagnesium chloride | ~1.0 mol (from previous step) |

| Dimethyldichlorosilane | Stoichiometric amount |

| Solvent | |

| Anhydrous Ether or THF | Sufficient for dissolution |

| Reaction Conditions | |

| Temperature | 0 °C to room temperature |

| Addition | Slow addition of Grignard reagent |

| Workup | |

| Hydrolysis | Addition of water or dilute HCl |

| Extraction | Diethyl ether or similar solvent |

| Purification | |

| Method | Vacuum distillation or column chromatography |

| Expected Product | This compound |

| Reported Yield | Moderate to good |

It is important to note that all manipulations involving Grignard reagents and chlorosilanes must be conducted under strictly anhydrous conditions to prevent premature quenching and side reactions. The use of flame-dried glassware and inert atmosphere (e.g., nitrogen or argon) is essential for achieving high yields and purity. The final product's identity and purity should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Elucidation of Reaction Mechanisms and Mechanistic Pathways

Mechanistic Studies of Silanol (B1196071) Formation from Silanes

The conversion of silanes to silanols is a foundational reaction in organosilicon chemistry. Mechanistic studies have employed a variety of techniques to unravel the complex steps involved in the cleavage of a silicon-hydrogen bond and the formation of a silicon-hydroxyl group.

A key question in the oxidation of silanes is the source of the oxygen atom in the resulting silanol's hydroxyl group. Isotope labeling experiments have been instrumental in providing a definitive answer. In studies involving the hydrolytic oxidation of organosilanes, water is often used as the oxidant.

To trace the oxygen atom's path, experiments have been conducted using water enriched with the ¹⁸O isotope (H₂¹⁸O). When the reaction is performed under these conditions, the resulting silanol incorporates the ¹⁸O isotope. For instance, in studies on the oxidation of silanes catalyzed by rhenium complexes, the use of H₂¹⁸O led to ¹⁸O-labeled silanols and the corresponding silyl (B83357) ethers, confirming that water is the source of the oxygen atom. scispace.com This demonstrates that the reaction involves the cleavage of a water molecule and the subsequent transfer of its hydroxyl group to the silicon center.

The oxidation of silanes using water as the oxidant is frequently accompanied by the stoichiometric evolution of hydrogen gas (H₂). unm.edu This process is not only a signature of the reaction but also provides insight into the mechanism. The formation of H₂ is a thermodynamically favorable process. researchgate.net

Deuteration studies have been crucial in determining the origin of the two hydrogen atoms in the evolved H₂ molecule. By reacting a deuterated silane (B1218182) (R₃Si-D) with regular water (H₂O), or conversely, a normal silane (R₃Si-H) with heavy water (D₂O), the isotopic composition of the evolved gas can be analyzed. Mass spectrometry of the gas produced in these experiments consistently reveals it to be exclusively HD (hydrogen deuteride). scispace.comresearchgate.net This result unequivocally establishes that one hydrogen atom originates from the silane (Si-H) and the other comes from the water molecule (O-H). researchgate.net This finding supports mechanisms where a metal hydride intermediate is formed, which is then protonated by water to release H₂. unm.edu

Table 1: Isotopic Labeling Studies for Mechanistic Determination of Silane Hydrolysis

| Reactants | Isotope Analyzed | Product Analyzed | Finding | Mechanistic Implication |

| R₃SiH + H₂¹⁸O | ¹⁸O | R₃Si¹⁸ OH | Oxygen in silanol comes from water. | Water acts as the direct oxygen source. scispace.com |

| R₃SiD + H₂O | ²H (Deuterium) | HD gas | One H atom in H₂ comes from silane. | Involves cleavage of both Si-H and O-H bonds. scispace.comresearchgate.net |

| R₃SiH + D ₂O | ²H (Deuterium) | HD gas | One H atom in H₂ comes from water. | Involves cleavage of both Si-H and O-H bonds. scispace.comresearchgate.net |

To determine whether silane oxidation proceeds through a free-radical chain reaction, radical inhibition experiments are often conducted. These experiments involve adding a known radical scavenger, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or BHT (butylated hydroxytoluene), to the reaction mixture.

If the reaction rate is significantly decreased or the reaction is completely halted by the presence of the inhibitor, it strongly suggests the involvement of radical intermediates. researchgate.net For example, in the N-hydroxyphthalimide-catalyzed aerobic oxidation of silanes, the process is understood to involve a phthalimido N-oxyl radical, indicating a free-radical chain mechanism. chemicalbook.com Similarly, photoredox-catalyzed oxidations of silanes have been shown through control experiments to involve radical pathways. youtube.com In contrast, some enzymatic oxidations, while proceeding through a process involving a silyl radical, are described as a hydrogen atom abstraction followed by a rapid, caged radical rebound, which may not be as susceptible to external inhibitors. researchgate.net

The stereochemical outcome at the silicon center during oxidation provides critical information about the transition state of the reaction. Depending on the mechanism, the reaction can proceed with retention, inversion, or racemization of the silicon stereocenter.

In studies of silane oxidation on palladium (Pd) nanoparticle surfaces, theoretical calculations combined with stereochemical studies indicated that the reaction proceeds with an inversion of configuration at the silicon center. This outcome is consistent with a mechanism where a water molecule attacks the silyl group adsorbed on the palladium surface, leading to the formation of the silanol and a hydrogen atom on the surface. An inversion of stereochemistry suggests a nucleophilic attack on the silicon atom, likely through a pentacoordinate transition state, which is a common pathway in silicon chemistry.

A common challenge in silanol synthesis is preventing the subsequent condensation of the silanol product to form a disiloxane (B77578) (R₃Si-O-SiR₃). researchgate.net This condensation can occur between two silanol molecules or between a silanol and an unreacted activated silane. researchgate.net Achieving high selectivity for the silanol requires careful control of reaction conditions.

Several factors influence this selectivity:

Catalyst Choice: Certain catalysts show a high preference for silanol formation. For instance, enzymatic oxidations using cytochrome P450 have been reported to produce silanols without the formation of disiloxanes. researchgate.net Similarly, specific manganese and rhodium-based catalysts have been developed to selectively oxidize silanes to silanols while avoiding or minimizing disiloxane formation. unm.edu

Reaction Conditions: The concentration of water is a critical parameter. In many systems, using a specific molar ratio of water to silane is optimal for maximizing silanol yield. Under neutral pH conditions, the rate of condensation can often be slowed, favoring the isolation of the silanol. unm.edu

Substrate Steric Hindrance: Silanes with bulky substituents tend to form more stable silanols that are less prone to condensation.

Reaction Pathways of Benzyldimethylsilanol

Once formed, this compound can undergo further reactions, with the most prominent pathway being condensation. This reaction is characteristic of most silanols and is the basis for the formation of silicone polymers and materials.

The primary reaction pathway for this compound is a self-condensation reaction to form the corresponding disiloxane, 1,3-dibenzyl-1,1,3,3-tetramethyldisiloxane. This process involves the elimination of a water molecule from two molecules of the silanol:

2 C₆H₅CH₂Si(CH₃)₂OH → C₆H₅CH₂Si(CH₃)₂-O-Si(CH₃)₂CH₂C₆H₅ + H₂O

This hydrolytic condensation can be catalyzed by either acids or bases. unm.edu

Acid-Catalyzed Mechanism: Under acidic conditions, the reaction is initiated by the protonation of a silanol's hydroxyl group, making it a better leaving group (water). A second silanol molecule then acts as a nucleophile, attacking the silicon atom of the protonated silanol and displacing the water molecule. unm.edu

Base-Catalyzed Mechanism: In the presence of a base, the silanol is deprotonated to form a more nucleophilic silanolate anion (R₃SiO⁻). This anion then attacks the silicon atom of a neutral silanol molecule, displacing a hydroxide (B78521) ion. unm.edu

The kinetics and favorability of this condensation pathway are influenced by factors such as pH, temperature, solvent, and the concentration of the silanol. unm.eduresearchgate.net Control over these conditions is essential for either isolating the silanol or promoting the formation of the disiloxane.

Catalytic Mechanisms Involving this compound

While this compound itself is not typically a catalyst, its functional groups can participate in catalytic cycles, particularly in transformations involving the benzyl (B1604629) moiety.

Gold catalysts have shown high activity for the selective oxidation of alcohols under mild conditions. nih.gov While direct studies on the gold-catalyzed oxidation of this compound are not prevalent, insights can be drawn from the well-studied oxidation of benzyl alcohol. The benzyl group in this compound is susceptible to oxidation to an aldehyde or carboxylic acid functionality in the presence of a suitable gold catalyst and an oxidant.

The mechanism for the gold-catalyzed oxidation of benzyl alcohol often involves the deprotonation of the alcohol by a base, followed by coordination to the gold surface or nanoparticle. nih.gov The rate-limiting step is typically the catalytic oxidation step itself. nih.gov Water can play a beneficial role in these reactions. nih.gov It is plausible that this compound could undergo a similar transformation, with the silanol group potentially influencing the reaction rate and selectivity.

| Catalyst | Substrate Moiety | Potential Product | Key Mechanistic Feature |

| Gold (Au) | Benzyl group | Benzaldehyde derivative | Oxidation of the benzylic carbon |

Silylene Generation and Subsequent Reactivity

Silylenes are the silicon analogues of carbenes and are highly reactive intermediates. The thermal decomposition of silanes in the gas phase is a known route to generate silylenes. nih.govdntb.gov.ua This process often involves a 1,2-hydrogen shift followed by silylene insertion. nih.gov However, the generation of silylenes from the thermal decomposition of silanols, such as this compound, is not a commonly reported or favorable pathway. The silicon-oxygen bond is relatively strong, making homolytic or heterolytic cleavage to form a silylene less likely under typical thermal conditions compared to the cleavage of Si-H or Si-Si bonds in silanes. researchgate.net

Therefore, this compound is not considered a standard precursor for silylene generation.

Silicon Migration Phenomena in Related Systems

Silicon migration, or rearrangement, is a known phenomenon in organosilicon chemistry. wikipedia.org A common example is the 1,2-rearrangement, where a substituent moves from one atom to an adjacent atom. wikipedia.org These rearrangements are often initiated by the formation of a reactive intermediate, such as a carbocation, carbanion, or free radical. wikipedia.org

While specific examples of silicon migration originating directly from this compound are not widely documented, the principles can be illustrated with related systems. For instance, α,β-epoxysilanes can undergo rearrangement reactions. acs.org The driving force for such migrations is typically the formation of a more stable intermediate. wikipedia.org In the context of this compound, any reaction that would generate a reactive center adjacent to the silicon atom could potentially lead to a rearrangement where the benzyl or a methyl group migrates.

| Phenomenon | General Description | Driving Force |

| Silicon Migration (1,2-rearrangement) | Intramolecular movement of a silicon-containing group to an adjacent atom. | Formation of a more stable intermediate. |

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei within a molecule. For benzyldimethylsilanol, ¹H, ¹³C, and ²⁹Si NMR are particularly informative, each offering unique insights into the molecular architecture.

¹H NMR spectroscopy of this compound is expected to reveal distinct signals corresponding to the different types of protons present in the molecule: the hydroxyl proton, the methyl protons attached to the silicon atom, the methylene (B1212753) protons of the benzyl (B1604629) group, and the aromatic protons of the phenyl ring.

The chemical shift of the hydroxyl (-OH) proton is characteristically variable and can be influenced by factors such as solvent, concentration, and temperature due to hydrogen bonding. In a non-polar solvent like CDCl₃, this signal would likely appear as a broad singlet. The two methyl groups attached to the silicon atom are chemically equivalent and are expected to produce a sharp singlet, typically in the upfield region of the spectrum (around 0.1-0.5 ppm) due to the electropositive nature of silicon.

The methylene protons (-CH₂-) of the benzyl group would appear as a singlet, deshielded by the adjacent silicon atom and the phenyl ring, with an expected chemical shift in the range of 2.1-2.3 ppm. The aromatic protons of the phenyl group will exhibit signals in the downfield region, typically between 7.0 and 7.4 ppm. The exact multiplicity of these signals will depend on the resolution and the specific magnetic environment of each proton, but they often appear as a complex multiplet.

Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Integration |

|---|---|---|---|

| Si-CH₃ | 0.2 - 0.4 | Singlet | 6H |

| Si-CH₂-Ph | 2.1 - 2.3 | Singlet | 2H |

| Si-OH | Variable (e.g., 1.5 - 2.5) | Broad Singlet | 1H |

| Aromatic-H | 7.2 - 7.4 | Multiplet | 5H |

In the ¹³C NMR spectrum of this compound, each unique carbon atom will give rise to a distinct signal. The methyl carbons attached to the silicon atom are expected to resonate at a very high field (around -1 to 2 ppm). The methylene carbon of the benzyl group will be found further downfield, influenced by both the silicon and the phenyl group.

The aromatic carbons will appear in the characteristic region for benzene derivatives (approximately 125-145 ppm). The carbon atom attached to the silicon (ipso-carbon) will have a distinct chemical shift compared to the ortho, meta, and para carbons of the phenyl ring. Due to the influence of the silyl (B83357) group, the ipso-carbon signal is expected around 144-146 ppm, while the other aromatic carbons will resonate in the 125-130 ppm range.

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) in CDCl₃ |

|---|---|

| Si-CH₃ | -1.0 - 2.0 |

| Si-CH₂-Ph | 29.0 - 31.0 |

| Aromatic C (ortho, meta, para) | 125.0 - 130.0 |

| Aromatic C (ipso) | 144.0 - 146.0 |

²⁹Si NMR spectroscopy is a powerful tool for characterizing organosilicon compounds. geoscienceworld.org It provides direct information about the chemical environment of the silicon atom. For this compound, a single resonance is expected in the ²⁹Si NMR spectrum. The chemical shift will be influenced by the substituents on the silicon atom: two methyl groups, a benzyl group, and a hydroxyl group. Silanols typically exhibit ²⁹Si chemical shifts in a characteristic range. Based on data for similar structures, the chemical shift for this compound is predicted to be in the range of -10 to -20 ppm relative to tetramethylsilane (TMS). rsc.org The presence of the hydroxyl group generally leads to a downfield shift compared to the corresponding silane (B1218182).

Predicted ²⁹Si NMR Spectral Data for this compound

| Silicon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| (CH₃)₂(C₆H₅CH₂)Si(OH) | -10 to -20 |

NMR titration is a valuable technique for studying non-covalent interactions, such as hydrogen bonding. In the case of this compound, the hydroxyl proton can act as a hydrogen bond donor. By adding a hydrogen bond acceptor, such as dimethyl sulfoxide (DMSO) or acetone, to a solution of this compound and monitoring the change in the chemical shift of the hydroxyl proton, the strength of the hydrogen bond interaction can be assessed. A significant downfield shift of the -OH proton signal upon addition of a hydrogen bond acceptor would indicate the formation of an intermolecular hydrogen bond. This type of study provides insight into the acidity of the silanol (B1196071) proton and its propensity to engage in intermolecular interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

ESI-HRMS is a soft ionization technique that allows for the accurate determination of the molecular weight of a compound with minimal fragmentation. nih.gov For this compound, ESI-HRMS would be used to confirm its elemental composition. In positive ion mode, the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ would be observed. The high resolution of the instrument allows for the determination of the exact mass, which can be used to confirm the molecular formula C₉H₁₄OSi.

Predicted ESI-HRMS Data for this compound

| Ion | Calculated Exact Mass |

|---|---|

| [C₉H₁₄OSi + H]⁺ | 167.0892 |

| [C₉H₁₄OSi + Na]⁺ | 189.0711 |

The fragmentation pattern in the mass spectrum provides valuable structural information. Upon electron impact (EI) ionization, this compound would likely undergo characteristic fragmentation pathways for organosilicon compounds. A prominent fragmentation would be the loss of a methyl group (-15 Da) to form a stable silicon-centered cation. Another characteristic fragmentation would be the cleavage of the silicon-carbon bond of the benzyl group, leading to the formation of a benzyl cation (C₇H₇⁺, m/z 91), which is a very stable and commonly observed fragment in the mass spectra of benzyl-containing compounds. The molecular ion peak [M]⁺ at m/z 166 may also be observed.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Tetramethylsilane |

| Dimethyl sulfoxide |

| Acetone |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis.rsc.orgamazonaws.comgelest.comresearchgate.net

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable tools for the structural elucidation of organosilicon compounds like this compound. gelest.comresearchgate.net These techniques probe the vibrational modes of molecules, offering a direct correlation between observed absorption bands and the presence of specific functional groups. gelest.com For this compound, IR and FTIR spectroscopy are particularly crucial for identifying the characteristic vibrations of the hydroxyl (-OH) group and the silicon-carbon (Si-C) and silicon-oxygen (Si-O) bonds. The resulting spectrum serves as a unique molecular fingerprint, confirming the compound's identity and providing information about its molecular structure. gelest.com

The hydroxyl (-OH) group in this compound gives rise to distinct vibrational modes in the infrared spectrum. mdpi.com The most prominent of these is the O-H stretching vibration, which typically appears as a broad band in the region of 3200-3600 cm⁻¹. mdpi.comresearchgate.net The broadness of this band is indicative of hydrogen bonding between this compound molecules. In addition to the stretching mode, the O-H bending vibration can also be observed, although it is generally weaker. The precise position and shape of the hydroxyl bands can be influenced by factors such as solvent polarity and the extent of hydrogen bonding. mdpi.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

| O-H Stretching | 3200-3600 | Broad band, indicative of hydrogen bonding. |

| O-H Bending | ~1400-1300 | Weaker than the stretching vibration. |

| Si-O Stretching (in Si-OH) | 950-810 | Often a single broad band. gelest.com |

Recent advancements in infrared spectroscopy offer enhanced sensitivity and spatial resolution for the analysis of compounds like this compound.

Quantum Cascade Laser (QCL) IR Spectroscopy : QCLs provide high-power, tunable mid-infrared radiation, enabling highly sensitive measurements. spectroscopyonline.comresearchgate.netdiva-portal.orgwiley.comrsc.org This technique can be particularly advantageous for detecting trace amounts of this compound or for studying its interactions with other molecules in complex matrices. rsc.org The high spectral resolution of QCL-based systems allows for the precise analysis of narrow absorption features. researchgate.netdiva-portal.org

Optical Photothermal IR (O-PTIR) Spectroscopy : O-PTIR is a pump-and-probe technique that offers sub-micron spatial resolution. photonics.com It combines the chemical specificity of IR spectroscopy with the high spatial resolution of microscopy, making it possible to acquire detailed chemical images. photonics.com This could be applied to study the distribution of this compound on surfaces or within polymer matrices.

Atomic Force Microscopy-Infrared (AFM-IR) Spectroscopy : AFM-IR provides nanoscale chemical characterization by detecting the thermal expansion of a sample upon IR absorption. rsc.orgazonano.com This technique is particularly well-suited for analyzing thin films and interfaces. rsc.orgazonano.com For this compound, AFM-IR could be used to investigate its adsorption on surfaces or to characterize its presence in nanostructured materials with high spatial resolution. azonano.com

Hydrogen/Deuterium (H/D) isotopic exchange is a powerful technique for characterizing surface hydroxyl groups, which can be conceptually applied to understand the reactivity of the silanol group in this compound. nih.govresearchgate.netrsc.org This method involves exposing the sample to deuterium oxide (D₂O) vapor, which leads to the exchange of labile protons in the Si-OH groups with deuterium to form Si-OD groups. nih.gov

The key advantage of this technique is that the O-D stretching vibration appears in a different spectral region (around 2700 cm⁻¹) compared to the O-H stretching vibration, free from interference from other vibrational modes. nih.gov By monitoring the changes in the IR spectrum before and after D₂O exposure, it is possible to selectively study the surface-accessible hydroxyl groups. nih.gov The process typically involves several cycles of D₂O vapor admission and outgassing to ensure complete exchange. nih.gov This methodology allows for the differentiation between surface and internal hydroxyl groups, providing valuable information about the accessibility and reactivity of the silanol functionality. nih.govacs.org

| Step | Description | Purpose |

| Initial Outgassing | Removal of adsorbed water molecules from the sample surface. nih.gov | To eliminate interference from water in the IR spectrum. nih.gov |

| D₂O Vapor Exposure | Introduction of D₂O vapor to facilitate the exchange of -OH protons with deuterium. nih.gov | To form -OD groups for distinct spectral analysis. nih.gov |

| Outgassing | Removal of excess D₂O vapor. nih.gov | To isolate the spectrum of the deuterated sample. nih.gov |

| IR Spectral Analysis | Comparison of the IR spectra before and after H/D exchange. nih.gov | To identify and quantify the accessible hydroxyl groups. nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions.shu.ac.ukuzh.chtanta.edu.eglibretexts.orgyoutube.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. shu.ac.uklibretexts.org The absorption of UV or visible radiation promotes electrons from a lower energy ground state to a higher energy excited state. shu.ac.uk In this compound, the primary chromophore responsible for UV absorption is the benzyl group.

The electronic transitions in organic molecules, such as the π → π* and n → π* transitions, occur in the experimentally accessible UV-Vis region (200-700 nm). shu.ac.uktanta.edu.eg The benzene ring in the benzyl group contains π electrons that can be excited to higher energy π* orbitals. uzh.ch These π → π* transitions are typically responsible for the absorption bands observed in the UV spectrum of this compound. The presence of the silicon atom and the hydroxyl group may have a minor influence on the position and intensity of these absorption bands.

| Electronic Transition | Description | Typical Chromophore |

| π → π | Promotion of an electron from a π bonding orbital to a π antibonding orbital. uzh.ch | Unsaturated groups (e.g., benzene ring). shu.ac.uk |

| n → π | Promotion of an electron from a non-bonding orbital to a π antibonding orbital. uzh.ch | Groups with lone pairs adjacent to a π system. |

| σ → σ | Promotion of an electron from a σ bonding orbital to a σ antibonding orbital. libretexts.org | Saturated systems. |

| n → σ | Promotion of an electron from a non-bonding orbital to a σ antibonding orbital. shu.ac.uk | Saturated compounds with atoms having lone pairs. shu.ac.uk |

Chromatographic Techniques for Purity and Molecular Weight Distribution.amazonaws.com

Chromatographic methods are essential for assessing the purity of this compound and, in the context of its potential polymerization products, for determining molecular weight distribution.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. dss.go.thshimadzu.com It is well-suited for determining the purity of this compound. In GC, the sample is vaporized and injected into a column, where it is separated based on its differential partitioning between a stationary phase and a mobile gas phase. americanlaboratory.com

Gel Permeation Chromatography (GPC) for Polymeric Systems

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique for characterizing the molecular weight and molecular weight distribution of polymers. lcms.cz In the context of polymeric systems involving this compound, GPC is instrumental in analyzing polymers where this silanol acts as an end-capping agent or is incorporated into the polymer structure. The technique separates molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column first, as they are excluded from the pores of the stationary phase, while smaller molecules penetrate the pores and elute later. lcms.cz

The choice of solvent (mobile phase) is critical for the accurate analysis of polysiloxanes. azom.com Tetrahydrofuran (THF) is a commonly used solvent, and the system is typically calibrated with polystyrene standards to determine the weight-average molecular weight (Mw) and polydispersity index (PDI) of the polymer sample. semanticscholar.org The data obtained from GPC provides crucial insights into how reaction conditions affect the final polymer properties, which are heavily dependent on molecular weight. azom.com

Table 1: GPC Data for Silanol-Terminated Polydimethylsiloxane (B3030410) (PDMS) Samples This table presents hypothetical data to illustrate the typical output of a GPC analysis for silanol-terminated polymers of varying chain lengths, similar to systems that could be initiated or terminated with a compound like this compound.

| Sample ID | Weight-Average Molecular Weight (Mw) (g/mol) | Polydispersity Index (PDI) | Elution Time (min) |

|---|---|---|---|

| PDMS-Short Chain | 2,200 | 1.12 | 25.5 |

| PDMS-Medium Chain | 2,630 | 1.21 | 24.1 |

| PDMS-Long Chain | 5,200 | 1.23 | 22.8 |

Surface-Sensitive Spectroscopic Methods

Surface-sensitive spectroscopic methods are essential for analyzing the chemical composition and structure of the outermost layers of materials. carleton.edu These techniques are particularly relevant for studying this compound when it is used to modify surfaces, forming self-assembled monolayers or acting as a coupling agent. The information depth is typically limited to the top few nanometers of a surface, providing data that is not accessible with bulk analysis techniques. carleton.edu Methods such as X-ray Photoelectron Spectroscopy (XPS) and Surface-Enhanced Raman Spectroscopy (SERS) offer detailed insights into the elemental composition, chemical states, and molecular vibrations of surface-adsorbed species. carleton.edumdpi.com

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nanometers of a material's surface. carleton.edu When analyzing surfaces treated with this compound, XPS can confirm the presence of silicon, carbon, and oxygen and provide detailed information about their chemical bonding environment.

The core principle of XPS involves irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the surface. jeol.com The binding energy of the emitted photoelectrons is characteristic of the element and its oxidation state. For a surface modified with this compound, high-resolution scans of the Si 2p, O 1s, and C 1s regions are particularly informative.

Si 2p Spectrum : The binding energy of the Si 2p peak can distinguish between silicon in a silanol (Si-OH) group and silicon in a siloxane (Si-O-Si) network. aip.orgnih.gov This allows for the characterization of the condensation state of the silanol on the surface.

O 1s Spectrum : The O 1s spectrum can be deconvoluted to identify contributions from Si-OH and Si-O-Si bonds, providing complementary information to the Si 2p spectrum. aip.org

C 1s Spectrum : The C 1s spectrum confirms the presence of the benzyl group through peaks corresponding to C-C/C-H bonds and potentially π-π* shake-up satellites characteristic of the aromatic ring.

In some cases, to enhance the sensitivity for surface silanol groups, a derivatization step is performed using a fluorine-containing reagent. tytlabs.co.jp The subsequent detection of fluorine by XPS allows for a more accurate quantification of the surface Si-OH groups. tytlabs.co.jp

Table 2: Typical Binding Energies in XPS for this compound Components This table shows representative binding energy ranges for the core levels of elements in this compound. Actual values can shift slightly depending on the substrate and chemical environment.

| Core Level | Chemical Group | Binding Energy (eV) Range |

|---|---|---|

| Si 2p | Si-OH / Si-O-Si | 102.0 - 103.5 |

| O 1s | Si-OH | 532.5 - 533.5 |

| O 1s | Si-O-Si | 531.5 - 532.5 |

| C 1s | C-Si | 284.0 - 284.5 |

| C 1s | C-C / C-H (aliphatic) | 284.8 - 285.2 |

| C 1s | C-C (aromatic) | 284.6 - 285.0 |

Surface-Enhanced Raman Spectroscopy (SERS)

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can detect and identify molecules at extremely low concentrations, sometimes down to the single-molecule level. rsc.orgresearchgate.net The technique relies on the amplification of the Raman scattering signal from molecules adsorbed onto or in close proximity to nanostructured metallic surfaces, typically gold or silver. youtube.comyoutube.com

For the analysis of this compound, SERS could be employed to detect its presence on a SERS-active substrate. The molecule would first be adsorbed onto the metallic nanostructure. Upon irradiation with a laser, the interaction of the light with the surface plasmons of the metal creates a greatly enhanced electromagnetic field at the surface, which in turn amplifies the Raman signal of the adsorbate. mdpi.com

The resulting SERS spectrum would provide a molecular fingerprint of this compound, with characteristic peaks corresponding to its specific vibrational modes. Key expected signals would include:

Aromatic Ring Vibrations : Strong signals corresponding to the C-C stretching modes (ring breathing) of the benzyl group.

Si-C Vibrations : Peaks associated with the stretching of the silicon-carbon bonds.

Si-O Vibrations : A signal related to the Si-O stretch of the silanol group.

C-H Vibrations : Signals from both the aromatic and methyl C-H bonds.

The high sensitivity of SERS makes it an ideal tool for trace-level detection and for studying the orientation and interaction of this compound molecules on a surface. mdpi.comnih.gov The selection of the SERS substrate and the deposition method are critical for obtaining reproducible and quantifiable results. mdpi.com

Table of Compounds

| Compound Name |

|---|

| This compound |

| Polydimethylsiloxane (PDMS) |

| Tetrahydrofuran (THF) |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. DFT methods have been successfully used to calculate the optimized molecular structure, electronic properties, and vibrational frequencies of organosilicon compounds, including molecules structurally similar to Benzyldimethylsilanol, such as dimethylphenylsilanol (B1584577). cqu.edu.cnnih.govajchem-a.com Calculations are often performed using hybrid functionals like B3LYP in conjunction with extensive basis sets such as 6-311++G**, which include polarization and diffuse functions to accurately describe the electronic distribution. cqu.edu.cnnih.govmdpi.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. nih.govmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

In a DFT study on the closely related dimethylphenylsilanol, frontier orbital analysis was conducted to understand its chemical bonding and stability. cqu.edu.cn For many organic molecules, the HOMO-LUMO gap is a key parameter determining their behavior in chemical reactions. nih.gov A smaller gap often correlates with higher reactivity. nih.gov

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -9.060 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -5.586 |

| HOMO-LUMO Energy Gap | ΔE | 3.474 |

Note: The data in the table is illustrative for a molecule with high chemical reactivity and is based on representative values from computational studies on similar organic compounds. Specific calculated values for this compound were not available in the searched literature.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded to represent different regions of electrostatic potential. nih.gov Regions with negative potential, typically colored red, are electron-rich and susceptible to electrophilic attack, while regions with positive potential, shown in blue, are electron-poor and prone to nucleophilic attack. nih.gov

For this compound, the MEP map would be expected to show a region of high electron density (red) around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons. nih.gov Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive electrostatic potential (blue), indicating it as a site for nucleophilic interaction. The phenyl ring would display a complex potential distribution due to its π-electron system.

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. nih.gov These indices, rooted in DFT, include electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω).

Chemical Potential (μ) : Describes the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A hard molecule has a large HOMO-LUMO gap. mdpi.com

Global Softness (S) : The reciprocal of hardness (S = 1 / η), it indicates a molecule's polarizability. A soft molecule has a small HOMO-LUMO gap. mdpi.com

Electrophilicity Index (ω) : Measures the energy stabilization when a molecule acquires additional electronic charge. It is calculated as ω = μ² / 2η.

These indices help in systematically understanding the chemical behavior of molecules. nih.gov

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Chemical Potential | μ | -7.323 |

| Chemical Hardness | η | 1.737 |

| Global Softness | S | 0.576 |

| Electrophilicity Index | ω | 15.429 |

Note: These values are calculated from the illustrative data in Table 1 and serve as representative examples.

While normal vibrational modes are delocalized across a molecule, the Local Vibrational Mode Theory, developed by Konkoli and Cremer, provides a method to derive localized bond stretching modes. wsu.edu The force constants (kᵃ) associated with these local modes serve as a direct and quantitative measure of the intrinsic strength of chemical bonds, free from coupling effects that complicate the interpretation of normal mode frequencies. wsu.edu

A DFT study of dimethylphenylsilanol revealed insights into its bond properties. It was found that the Si-C bond between the silicon atom and the phenyl group is relatively weak, while the Si-O bond strength is slightly enhanced. cqu.edu.cn The O-H bond was identified as the weakest bond in the molecule. cqu.edu.cn Application of local vibrational mode theory would allow for a precise quantification of these bond strengths. For example, analysis of the Si-O bond in silica (B1680970) systems has shown that the high strength of this bond supports the applicability of local mode projections. aip.org This theoretical tool is essential for a detailed understanding of bonding in molecules like this compound. wsu.edu

Reaction Mechanism and Reaction Dynamics Modeling

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and elucidating reaction mechanisms. rsc.orgmdpi.com For silanols, this includes studying processes like condensation reactions, which are fundamental to the formation of siloxanes.

The Unified Reaction Valley Approach (URVA) is a powerful computational method for the in-depth analysis of reaction mechanisms. rsc.orgmdpi.com URVA examines the reaction path and the changes in the molecular geometry and electronic structure as the reactants evolve into products. rsc.org A key feature of this approach is the analysis of the reaction path curvature. rsc.orgmdpi.com Maxima in the curvature profile correspond to significant chemical events, such as the breaking and forming of bonds, charge transfer, or rehybridization. rsc.org

By decomposing the curvature into contributions from different internal coordinates (bond lengths, angles, etc.), URVA provides a detailed narrative of the chemical transformation. rsc.org While specific URVA studies on this compound were not identified, this approach could be applied to investigate its condensation mechanism, revealing the precise sequence of bond rearrangements and electronic changes that govern the formation of the Si-O-Si linkage. rsc.orgmdpi.com

Molecular Dynamics (MD) Simulations for Interfacial Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations could provide valuable insights into its behavior at interfaces, such as a liquid-air or liquid-liquid interface.

In a typical MD simulation of this compound at an interface, a simulation box would be constructed containing a number of this compound molecules and molecules of the other phase(s) (e.g., water, an organic solvent). The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates.

By solving Newton's equations of motion for this system, the trajectory of each atom can be tracked over time. Analysis of these trajectories can reveal key information about the interfacial behavior of this compound, including:

Orientation at the Interface: Determining how the molecule orients itself at the interface. For instance, the polar silanol (B1196071) (-SiOH) group might preferentially interact with a polar phase like water, while the nonpolar benzyl (B1604629) and methyl groups would be oriented towards a nonpolar phase or the vapor phase.

Interfacial Concentration: Calculating the enrichment or depletion of this compound at the interface compared to the bulk phase.

Hydrogen Bonding Networks: Analyzing the formation and dynamics of hydrogen bonds between the silanol group of this compound and surrounding molecules, which is crucial for understanding its interactions in protic environments.

Diffusion and Mobility: Characterizing the movement of this compound molecules at the interface, which can differ significantly from their mobility in the bulk.

While no specific studies on this compound were found, the general principles of MD simulations are well-established and routinely applied to understand the interfacial properties of a wide range of chemical compounds.

In silico Prediction of Molecular Parameters and Properties

In silico methods, which are computational approaches to predict molecular properties, are a cornerstone of modern chemistry. These methods can provide valuable information about a molecule's physicochemical characteristics without the need for laboratory experiments. For this compound, various molecular parameters and properties can be predicted using a range of computational techniques, from simple empirical models to more sophisticated quantum mechanical calculations.

The following table summarizes some of the key molecular parameters that could be predicted for this compound using in silico tools. The values presented here are hypothetical and for illustrative purposes, as specific published predictions for this compound are not available.

| Property Name | Predicted Value (Hypothetical) | Method of Prediction | Significance |

| Molecular Weight | 166.29 g/mol | Calculation from atomic weights | A fundamental property of the molecule. |

| LogP (Octanol-Water Partition Coefficient) | 2.5 | Fragment-based or atom-based methods | Indicates the lipophilicity of the molecule, influencing its solubility and environmental fate. |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | Sum of contributions from polar atoms | Relates to the molecule's ability to form hydrogen bonds and can be a predictor of its permeability through biological membranes. |

| Hydrogen Bond Donors | 1 | Rule-based identification | The hydroxyl group on the silicon atom can act as a hydrogen bond donor. |

| Hydrogen Bond Acceptors | 1 | Rule-based identification | The oxygen atom in the hydroxyl group can act as a hydrogen bond acceptor. |

| Rotatable Bonds | 2 | Counting of non-terminal single bonds | Indicates the conformational flexibility of the molecule. |

Detailed Research Findings:

For a more in-depth theoretical analysis, quantum mechanical methods such as Density Functional Theory (DFT) could be employed. DFT calculations can provide more accurate predictions of various electronic and geometric properties, including:

Optimized Molecular Geometry: The three-dimensional arrangement of atoms with the lowest energy.

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, which are important for understanding the molecule's reactivity and electronic transitions.

Electrostatic Potential Surface: A visualization of the charge distribution on the surface of the molecule, indicating regions that are electron-rich or electron-poor.

While the application of these powerful computational tools to this compound has not been specifically reported in the literature, they represent the standard methodologies that would be used to generate a detailed theoretical understanding of this compound.

Applications and Advanced Material Science Contexts of Benzyldimethylsilanol

Role as a Key Synthetic Intermediate in Organic and Polymer Chemistry

Benzyldimethylsilanol serves as a crucial building block in the synthesis of more complex molecules due to the reactivity of its silanol (B1196071) group.

The primary reactivity of this compound lies in the condensation of its silanol group. wikipedia.orglibretexts.org This reaction, where two silanol groups combine to form a siloxane bond (Si-O-Si) with the elimination of a water molecule, is a fundamental process in silicone chemistry. nih.govlibretexts.org this compound can react with itself or with other silanols, chlorosilanes, or alkoxysilanes to form a variety of organosilicon compounds. nih.govnih.gov

As a monofunctional silanol (having only one hydroxyl group), it primarily acts as an "end-capper" or a chain terminator in polymerization reactions. When introduced into a system with di- or trifunctional silane (B1218182) monomers, it controls the length of the resulting polymer chains by terminating their growth at one end. This allows for the precise synthesis of low-molecular-weight siloxanes and fluids with a terminal benzyl (B1604629) group. The presence of the benzyl group can impart specific properties to the final compound, such as increased thermal stability or a modified refractive index.

| Precursor Compound | Reactant Type | Resulting Linkage | Product Class |

| This compound | Another Silanol | Siloxane (Si-O-Si) | Disiloxanes, Oligomers |

| This compound | Chlorosilane | Siloxane (Si-O-Si) | Functional Siloxanes |

| This compound | Alkoxysilane | Siloxane (Si-O-Si) | Functional Siloxanes |

This table illustrates the role of this compound in forming various organosilicon compounds through condensation reactions.

Organic-inorganic hybrid materials are composites that combine the properties of organic polymers (e.g., flexibility, processability) with those of inorganic materials (e.g., durability, thermal stability) on a molecular scale. osti.gov The sol-gel process is a common method for creating these materials, involving the hydrolysis and condensation of silicon alkoxides to form a silica (B1680970) (SiO₂) network. mdpi.comresearchgate.net

Organofunctional silanes, like this compound, can be incorporated as monomeric building blocks in this process. osti.gov The silanol group of this compound can co-condense with the hydrolyzing alkoxides (like tetraethoxysilane, TEOS), covalently integrating the benzyldimethylsilyl group into the resulting inorganic silica framework. chemrxiv.org The attached benzyl group then acts as the organic component, imparting hydrophobicity and organic character to the final hybrid material. This approach allows for the precise tuning of the material's properties by controlling the ratio of organic to inorganic components.

While the benzyl group is commonly used as a protecting group for alcohols in complex organic syntheses, the specific role of the entire this compound molecule as an intermediate in stereoselective synthesis is not well-documented in scientific literature. organic-chemistry.org Protecting groups are used to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. organic-chemistry.orgtcichemicals.comnih.govwikipedia.org However, this typically involves forming a benzyl ether, not the direct use of this compound as a chiral auxiliary or a key intermediate in asymmetric reactions. Therefore, this application is not considered a primary role for this specific compound.

In Polymer Science and Silicone Technology

This compound's functionality is particularly relevant in the field of polymer chemistry, where it is used to control polymer structure and modify material properties.

Polysiloxanes, commonly known as silicones, are polymers consisting of a repeating siloxane (-R₂Si-O-) backbone. Their synthesis is often achieved through the condensation polymerization of silanol-terminated monomers. gelest.com In this context, this compound plays a critical role as a functional monomer that controls the architecture of the polymer.

Because it has only one reactive silanol group, it cannot form a long polymer chain on its own. Instead, it acts as a chain-terminating agent. When added to a polymerization reaction of difunctional silanols (which form the linear chains), this compound reacts with the end of a growing chain, effectively capping it and preventing further elongation. This process is essential for:

Controlling Molecular Weight: The final molecular weight of the polysiloxane can be precisely controlled by adjusting the ratio of chain-extending monomers to the this compound end-capping agent.

Introducing Functionality: This process introduces a benzyl group at the end of the polymer chain. This terminal functionalization can be used to create polymers with specific surface properties, solubility characteristics, or compatibility with other organic materials. It is a key method for producing functional polysiloxanes. mdpi.comgoogle.com

| Monomer Type | Function in Polymerization | Effect on Polymer Structure |

| Difunctional Silanol (e.g., Dihydroxydimethylsilane) | Chain Propagation | Forms the linear polysiloxane backbone |

| This compound (Monofunctional) | Chain Termination (End-capping) | Controls molecular weight and adds a terminal benzyl group |

This table outlines the distinct roles of different functional monomers in the synthesis of polysiloxanes.